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Get Quote

The table below summarizes the available quantitative data on EZM2302's activity.

Assay Type Target / Effect Result (IC₅₀ or Activity) Citation

Biochemical
Assay

CARM1 enzymatic inhibition IC₅₀ = 6 nM [1] [2]

Selectivity Panel Broad selectivity over other histone

methyltransferases

>100-fold selective for CARM1

over 20+ diverse HMTs

[1]

Cellular Assay Inhibition of PABP1 methylation IC₅₀ = 9 nM [2]

Cellular Assay Inhibition of SMB methylation IC₅₀ = 31 nM [2]

Cellular
Proliferation

Anti-proliferative effect (Multiple

Myeloma cell lines)

IC₅₀ < 100 nM (in 9/15 lines) [2]

Structural Basis of Selectivity and Key Differentiator

The high selectivity of EZM2302 is attributed to its unique binding mode within the CARM1 substrate-

binding pocket.
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Binding Mechanism: Co-crystal structures reveal that EZM2302 stabilizes an inactive complex of

CARM1 with S-adenosylhomocysteine (SAH), preventing substrate access [3] [1]. It binds in the
peptide substrate site, forming an extensive network of hydrogen bonds and π-stacking interactions

with unique CARM1 residues like Glu257, His414, and Tyr261 [1].
Critical Differentiator vs. TP-064: A key functional distinction exists between EZM2302 and another

potent CARM1 inhibitor, TP-064 [3].
TP-064 broadly inhibits both nuclear histone methylation (H3R17me2a, H3R26me2a) and

cytoplasmic non-histone substrate methylation.
EZM2302, while effectively inhibiting methylation of non-histone substrates (like p300 and

GAPDH), has a minimal impact on histone H3 methylation marks at arginine 17 and 26 in
cellular assays [3].

This suggests EZM2302 may selectively target a subset of CARM1's functions, particularly its cytoplasmic

roles.

The diagram below illustrates the distinct functional outcomes resulting from the different inhibition

mechanisms of EZM2302 and TP-064.
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Key Experimental Protocols for Profiling EZM2302

For researchers seeking to replicate or understand the data, here are the methodologies from key studies.

Enzymatic Activity and Biochemical Selectivity [1] [2]

Assay Format: CARM1 activity was measured using a radiolabeled assay with ³H-S-adenosyl-

methionine (³H-SAM) and a biotinylated peptide substrate.
Procedure: CARM1 was pre-incubated with compounds before reactions were initiated with

SAM and substrate. The quantity of ³H-labeled peptide produced was quantified to determine
inhibition.

Selectivity Panel: Profiled against a panel of over 20 diverse histone methyltransferases
(HMTs) to establish selectivity.

Cellular Target Engagement [3] [2]

Method: Western blot analysis of specific CARM1 substrate methylation.
Key Readouts: Reduction in methylation levels of established CARM1 substrates, such as

PABP1 and SmB, in treated cell lines (e.g., multiple myeloma cells).
Protocol: Cells were treated with compound, lysed, and proteins were separated by SDS-

PAGE. Methylation status was detected using antibodies specific for the methylated forms of
the substrates.

Cellular Proliferation Assay [2]

Method: Long-term cell proliferation assays.
Procedure: Hematopoietic cancer cell lines were cultured with EZM2302 for 14-15 days. Cell

viability was measured to calculate IC₅₀ values for anti-proliferative effects.

Interpretation for Research and Development

For Probe Selection: EZM2302 is an excellent chemical probe for studying CARM1's catalytic
activity, especially its roles in RNA processing and metabolism via non-histone substrates [3] [1].

For Experimental Design: If your research goal is to specifically ablate CARM1's transcriptional,
epigenetic functions linked to histone methylation, TP-064 might be a more suitable tool [3]. The

choice of inhibitor should be aligned with the specific biological function of CARM1 under
investigation.

Gap in Knowledge: The search results primarily confirm selectivity against a broad HMT panel. A
comprehensive profile detailing activity against all Type I PRMTs (e.g., PRMT1, PRMT6, PRMT8) at a
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consistent assay condition would further solidify its selectivity claim.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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